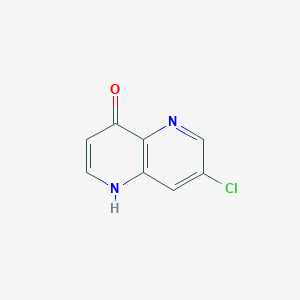

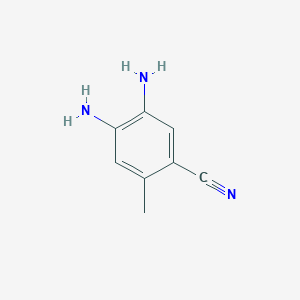

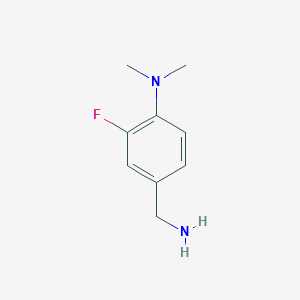

![molecular formula C9H7N3 B3316052 3-Methylimidazo[1,2-a]pyridine-7-carbonitrile CAS No. 952511-37-4](/img/structure/B3316052.png)

3-Methylimidazo[1,2-a]pyridine-7-carbonitrile

Overview

Description

“3-Methylimidazo[1,2-a]pyridine-7-carbonitrile” is a type of imidazopyridine . Imidazopyridines are important fused bicyclic 5,6 heterocycles recognized for their wide range of applications in medicinal chemistry . They are also useful in material science due to their structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from different 2-aminopyridines with various α-bromoketones . This process is facilitated by microwave irradiation and is considered efficient due to its speed, cleanliness, high yield, simple workup, and environmental friendliness .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, 2-methylimidazo[1,2-a]pyridine can react with molecular bromine and iodine . The reaction with bromine provides 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Synthesis and Characterization

Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : Research has demonstrated methods for synthesizing methylimidazo[1,2-a]pyridines, including 3-Methylimidazo[1,2-a]pyridine-7-carbonitrile, through water-mediated hydroamination and silver-catalyzed aminooxygenation processes. These methods provide efficient pathways for creating imidazo[1,2-a]pyridines without the need for deliberate addition of a catalyst, highlighting the compound's accessibility for further research and application development (Darapaneni Chandra Mohan et al., 2013).

Potential Biological Activities

Antitumor Activity : Another significant area of research has focused on the synthesis of new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives, including structures related to this compound. These compounds have been evaluated for their potential cytotoxicity against human laryngeal epidermoid carcinoma cells, with some derivatives showing significant antitumor activity (E. Abdel‐Latif et al., 2016).

Anti-Inflammatory and Analgesic Agents : The synthesis of novel 1‐Pyrazolylpyridin‐2‐ones and their derivatives, related to this compound, has been explored for their anti-inflammatory and analgesic activities. Some compounds in this category exhibited comparable anti-inflammatory activity to standard drugs, along with potent analgesic activity, indicating the potential therapeutic applications of these compounds (M. Ismail et al., 2007).

Chemical Reactivity and Applications

Ionic Liquid Promoted Synthesis : The use of ionic liquids has been investigated as a method to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, highlighting an efficient and eco-friendly approach to synthesizing compounds related to this compound. This method emphasizes the compound's versatility and the potential for sustainable synthesis techniques (A. Shaabani et al., 2006).

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, especially for tuberculosis . Therefore, the future directions for “3-Methylimidazo[1,2-a]pyridine-7-carbonitrile” could involve further exploration of its potential applications in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

3-Methylimidazo[1,2-a]pyridine-7-carbonitrile is a derivative of the imidazo[1,2-a]pyridine class Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their interaction with various targets

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been studied for their effects on various biochemical pathways

Pharmacokinetics

Some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing

Result of Action

Imidazo[1,2-a]pyridine analogues have been studied for their effects on various cellular targets

Action Environment

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives This suggests that the compound’s action could potentially be influenced by various environmental factors

properties

IUPAC Name |

3-methylimidazo[1,2-a]pyridine-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-7-6-11-9-4-8(5-10)2-3-12(7)9/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXDHARGEFFOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

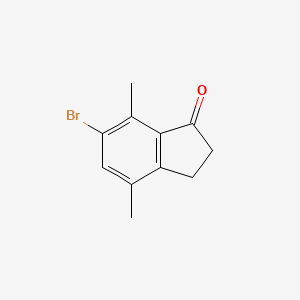

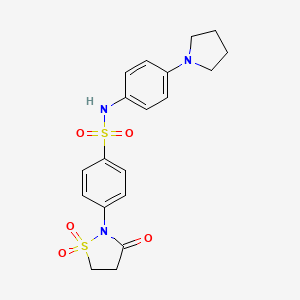

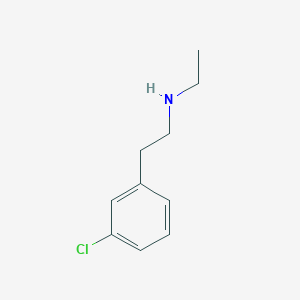

![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315987.png)

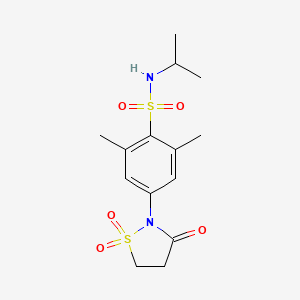

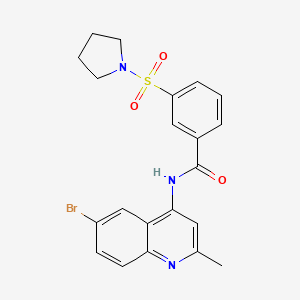

![7-Methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B3316022.png)